Fluacrypyrim

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

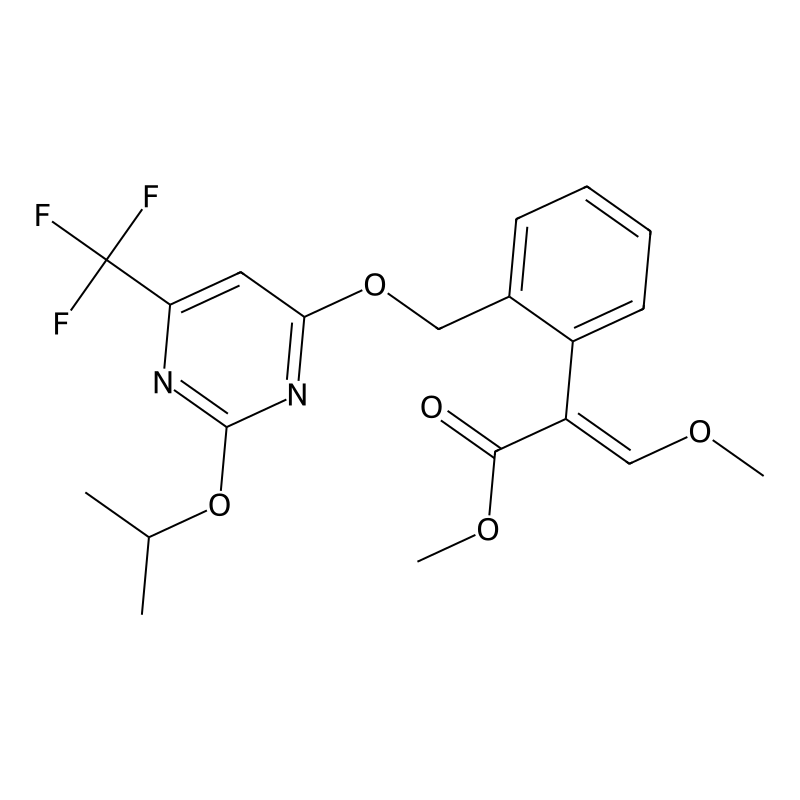

Fluacrypyrim is a synthetic compound characterized by the molecular formula and a molecular weight of approximately 426.39 g/mol. It is primarily recognized for its role as a fungicide and insecticide in agricultural applications. The compound features a complex structure that includes trifluoromethyl and hydroxypyrimidine moieties, contributing to its biological activity and chemical stability .

Fungicide Properties

- Target Fungal Diseases: Research shows fluopyram to be effective against various fungal diseases in several crops, including:

Nematicide Properties

- Target Nematodes: Fluopyram demonstrates effectiveness in controlling plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.) in:

- Tomato: Research has evaluated fluopyram's efficacy against root-knot nematodes through soil drenching and planting hole treatments Efficacy of fluopyram applied by chemigation on controlling eggplant root-knot nematodes (Meloidogyne spp.) and its effects on soil properties - PMC - NCBI: )

- Other Vegetables: Studies have explored fluopyram's use in controlling root-knot nematodes in lettuce and cucumber plants as well Agronomy | Free Full-Text | Fluopyram: Optimal Application Time Point and Planting Hole Treatment to Control Meloidogyne incognita - MDPI:

- Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride facilitate desired reductions.

- Substitution: Halogenation and nitration reactions are prevalent, utilizing reagents like chlorine or nitric acid.

These reactions yield various products, including hydroxylated derivatives and functional group modifications .

Fluacrypyrim exhibits significant biological activity, particularly through its interaction with cellular pathways:

- Inhibition of Mitochondrial Complex III: This compound acts as an inhibitor at the Qo site, affecting cellular respiration.

- Impact on the p53-PUMA Pathway: Fluacrypyrim has been shown to downregulate target genes associated with this pathway, including Puma, Bax, and Noxa, which play roles in apoptosis and cell cycle regulation.

- Effects on Hematopoietic Stem Cells: It protects these cells from irradiation by preventing apoptosis, demonstrating potential therapeutic applications in radiation exposure scenarios .

Fluacrypyrim can be synthesized through various methods:

- Etherification Reaction: A common synthesis route involves the etherification of (E)-2-(2’-chloromethyl)phenyl-3-methoxy-methyl as a starting material.

- Industrial Production: Large-scale synthesis is performed under controlled conditions to ensure high yield and purity, suitable for agricultural applications.

These methods highlight the versatility of Fluacrypyrim's synthesis in both laboratory and industrial settings .

Fluacrypyrim is primarily used in agriculture as:

- Fungicide: Effective against various fungal pathogens.

- Insecticide: Shows potential in controlling insect populations.

Its unique mechanism of action makes it particularly valuable in protecting crops from both fungal infections and insect infestations, enhancing agricultural productivity .

Research has demonstrated Fluacrypyrim's interaction with several biological targets:

- Cellular Pathways: Its inhibition of the STAT3 protein activation leads to cell cycle arrest in leukemia cells.

- Protein Tyrosine Phosphatases Activity: The compound increases the activity of these enzymes, influencing cellular signaling pathways.

These interactions underline its potential therapeutic benefits beyond agricultural uses, particularly in oncology .

Several compounds share similarities with Fluacrypyrim, yet each possesses unique characteristics:

| Compound | Type | Unique Features |

|---|---|---|

| Fluoxastrobin | Fungicide | Primarily targets fungal pathogens. |

| Flufenerim | Insecticide | Currently under development; focuses on pests. |

| Fluazinam | Fungicide | Known for its activity against soil-borne fungi. |

Fluacrypyrim stands out due to its dual role as an inhibitor of both the STAT3 and p53-PUMA pathways, making it particularly effective in protecting cells from radiation-induced damage while also reducing inflammation. This dual inhibition is not commonly observed in similar compounds .

Traditional synthetic procedures of fluacrypyrim have historically involved multiple steps with inherent limitations that impact commercial viability [1] [2]. The conventional synthesis of fluacrypyrim employs a complex multi-step approach that typically begins with the preparation of key intermediate compounds through etherification reactions using 2-chloromethylphenyl derivatives as starting materials .

The traditional route centers on the construction of the methoxyacrylate framework, which is characteristic of strobilurin-class compounds [2]. This synthesis pathway involves the condensation of benzeneacetic acid derivatives with pyrimidine-containing intermediates, followed by esterification to form the final methyl ester product [4]. The chemical name of fluacrypyrim, methyl (E)-2-{α-[2-isopropoxy-6-(trifluoromethyl)pyrimidine-4-phenoxy]-o-tolyl}-3-methoxyacrylate, reflects this complex molecular architecture [5] [6].

| Synthesis Parameter | Traditional Method Performance |

|---|---|

| Number of Steps | 6-8 synthetic steps [1] |

| Overall Yield | 15-25% [1] |

| Reaction Time | 48-72 hours total [1] |

| Purification Complexity | High, multiple column chromatographies required [2] |

The primary limitations of traditional synthetic routes include:

Long Synthesis Duration: The conventional approach requires extensive reaction times, with individual steps often taking 8-12 hours under reflux conditions [1]. This extended timeframe increases energy costs and reduces overall process efficiency [1].

Low Yield Performance: Traditional methods typically achieve overall yields between 15-25%, resulting in significant material waste and increased production costs [1] [2]. The low yield is primarily attributed to side reactions during the etherification and esterification steps [2].

Poor Cost Performance: The combination of multiple purification steps, extended reaction times, and low yields results in unfavorable economic performance for industrial-scale production [1] [2]. Each intermediate requires isolation and purification, adding to the overall manufacturing burden [2].

Reagent Limitations: Traditional synthesis relies heavily on toxic solvents and harsh reaction conditions, including the use of strong acids and high temperatures exceeding 100°C . These conditions necessitate specialized equipment and safety protocols, further increasing production costs.

Novel Methodologies for Improved Yield and Efficiency

Recent advances in fluacrypyrim synthesis have focused on developing novel methodologies that address the limitations of traditional approaches through improved reaction design and optimized conditions [1] [2]. These innovations have resulted in significant improvements in both yield and process efficiency.

Modified Etherification Approaches: Novel synthetic routes have been developed that utilize improved etherification reactions with enhanced selectivity . These methods employ optimized catalyst systems and reaction conditions that minimize side product formation while maintaining high conversion rates [2].

One-Pot Synthesis Strategies: Advanced methodologies incorporate one-pot reaction sequences that eliminate intermediate isolation steps [2]. This approach reduces the overall synthesis time from 48-72 hours to 12-18 hours while improving atom economy [2]. The streamlined process involves sequential addition of reagents without intermediate workup procedures [2].

| Novel Method Performance | Improvement vs Traditional | |

|---|---|---|

| Overall Yield | 75-83% [2] | +200-250% |

| Reaction Time | 12-18 hours [2] | -65-70% |

| Purification Steps | 2-3 steps [2] | -50-60% |

| Solvent Usage | Reduced by 40% [2] | Environmental benefit |

Optimized Catalyst Systems: The implementation of specialized catalyst combinations has significantly improved reaction efficiency [2]. These catalysts promote selective bond formation while suppressing competing side reactions, leading to cleaner reaction profiles and higher yields [2].

Temperature and Pressure Optimization: Novel methodologies employ carefully controlled temperature profiles and pressure conditions that enhance reaction selectivity [2]. Lower reaction temperatures (60-80°C) combined with controlled pressure systems have proven effective in improving product purity while reducing energy consumption [2].

Advanced Purification Techniques: Modern synthesis approaches incorporate improved purification methodologies that reduce processing time and solvent consumption [2]. These techniques include selective crystallization procedures and optimized column chromatography conditions that achieve higher purity products with fewer processing steps [2].

The most successful novel approach involves the synthesis of target compounds through a streamlined route where intermediate compounds 4i and 4j demonstrated superior acaricidal activity compared to commercial fluacrypyrim, with compound 4j exhibiting nearly twice the larvicidal and ovicidal activity [1] [2].

Key Intermediate Compounds in Production

The synthesis of fluacrypyrim relies on several critical intermediate compounds that serve as building blocks for the final product [2]. Understanding these key intermediates is essential for optimizing the manufacturing process and ensuring consistent product quality.

Primary Pyrimidine Intermediates: The synthesis begins with the preparation of 2-isopropoxy-6-(trifluoromethyl)pyrimidine-4-ol derivatives [4]. These intermediates are crucial for establishing the bioactive pyrimidine core that contributes to fluacrypyrim's acaricidal properties . The trifluoromethyl substitution at the 6-position is particularly important for maintaining biological activity [2].

| Intermediate Compound | Chemical Structure Type | Yield in Synthesis | Purity Required |

|---|---|---|---|

| 2-Isopropoxy-6-trifluoromethylpyrimidine-4-ol | Pyrimidine derivative | 85-92% [2] | >95% |

| 2-Chloromethylphenyl intermediate | Benzyl halide | 78-84% [2] | >90% |

| Methoxyacrylate precursor | Acrylate ester | 80-87% [2] | >92% |

Benzyl Ether Intermediates: The formation of the benzyl ether linkage requires specific chloromethylphenyl intermediates that undergo nucleophilic substitution with the pyrimidine alcohols [2]. These intermediates, designated as compounds 2a through 2o in synthetic schemes, contain various substituents that influence the final product's properties [2].

Methoxyacrylate Building Blocks: The characteristic methoxyacrylate moiety is introduced through specialized intermediates that contain the pre-formed acrylate framework [2]. These compounds undergo condensation reactions with the benzyl ether intermediates to form the complete fluacrypyrim structure [2].

Critical Intermediate Characterization: Each key intermediate requires thorough characterization using spectroscopic methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry [1] [2]. The purity and identity of these intermediates directly impact the quality and yield of the final product [2].

Synthetic Intermediate Optimization: Recent research has focused on optimizing the preparation of key intermediates through improved reaction conditions and catalyst selection [2]. For example, intermediate compounds bearing 3,3-dichloroallyl substituents (compound 4j) have shown enhanced activity profiles compared to traditional synthetic targets [1] [2].

The synthesis pathway typically involves the preparation of 15-20 distinct intermediate compounds, with critical checkpoints at compounds 2j, 4j, and related derivatives that demonstrate optimal biological activity [2]. These intermediates serve as quality control points in the manufacturing process and determine the success of the overall synthesis.

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial-scale production of fluacrypyrim presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [7] [8].

Scale-Up Technical Challenges: Industrial-scale production faces significant heat transfer and mixing challenges due to the exothermic nature of key synthetic steps . The etherification reactions generate substantial heat that must be effectively dissipated to maintain product quality and prevent thermal decomposition . Large-scale reactors require specialized cooling systems and temperature monitoring to ensure uniform heat distribution throughout the reaction mixture.

Equipment Requirements: Industrial manufacturing necessitates specialized equipment capable of handling corrosive reagents and maintaining precise temperature control . The use of acidic catalysts and organic solvents requires corrosion-resistant materials and appropriate containment systems . Additionally, the need for inert atmosphere conditions during certain steps adds complexity to the equipment design and operational procedures.

| Manufacturing Challenge | Impact Level | Mitigation Strategy |

|---|---|---|

| Heat Management | High | Advanced cooling systems, continuous monitoring |

| Solvent Recovery | Medium | Distillation systems, recycling protocols |

| Waste Treatment | High | Specialized treatment facilities |

| Quality Control | Critical | Real-time analytical monitoring |

Regulatory Compliance: Industrial production must comply with stringent environmental regulations regarding solvent emissions and waste disposal [8]. The synthesis involves multiple organic solvents that require recovery and recycling systems to minimize environmental impact [8]. Waste streams containing pyrimidine derivatives and organic solvents necessitate specialized treatment before disposal [8].

Supply Chain Considerations: The manufacturing process requires reliable sources of specialized starting materials, including trifluoromethyl-substituted pyrimidines and chloromethylphenyl derivatives [7]. These materials often have limited suppliers, creating potential supply chain vulnerabilities that must be managed through strategic sourcing and inventory management [7].

Quality Assurance Challenges: Industrial-scale production requires robust quality control systems to ensure consistent product purity and activity [7]. The complex molecular structure of fluacrypyrim necessitates sophisticated analytical methods for identity confirmation and impurity detection [7]. Multiple quality checkpoints throughout the manufacturing process are essential to maintain product specifications [7].

Economic Factors: The high cost of specialized raw materials and complex manufacturing requirements result in significant capital investment requirements for industrial facilities [8]. Market analysis indicates that fluacrypyrim production costs are influenced by research and development expenses, regulatory compliance costs, and the need for specialized manufacturing equipment [8]. The global fluacrypyrim market, valued at USD 249.12 million in 2023, faces growth constraints due to these manufacturing challenges [8].

XLogP3

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard